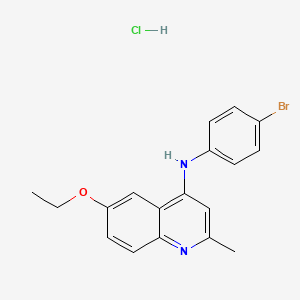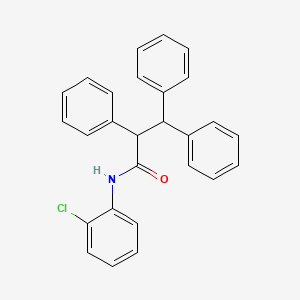![molecular formula C17H23F3N2O4 B4979464 N,1-dimethyl-N-[4-(trifluoromethyl)benzyl]-4-piperidinamine oxalate](/img/structure/B4979464.png)
N,1-dimethyl-N-[4-(trifluoromethyl)benzyl]-4-piperidinamine oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,1-dimethyl-N-[4-(trifluoromethyl)benzyl]-4-piperidinamine oxalate, also known as UH-232, is a novel psychoactive substance that has gained attention in recent years due to its potential applications in scientific research. This compound belongs to the class of piperidine derivatives and has been shown to exhibit interesting biochemical and physiological effects.
Mechanism of Action
The exact mechanism of action of N,1-dimethyl-N-[4-(trifluoromethyl)benzyl]-4-piperidinamine oxalate is not fully understood, but it is believed to act as a positive allosteric modulator of the gamma-aminobutyric acid (GABA) receptor. This receptor is the main inhibitory neurotransmitter in the brain and is involved in the regulation of anxiety, mood, and sleep. N,1-dimethyl-N-[4-(trifluoromethyl)benzyl]-4-piperidinamine oxalate has also been shown to modulate the activity of other neurotransmitter systems, including the dopamine, serotonin, and norepinephrine systems.
Biochemical and Physiological Effects:
N,1-dimethyl-N-[4-(trifluoromethyl)benzyl]-4-piperidinamine oxalate has been shown to exhibit a range of biochemical and physiological effects. In animal models, N,1-dimethyl-N-[4-(trifluoromethyl)benzyl]-4-piperidinamine oxalate has been shown to reduce anxiety-like behavior, increase social interaction, and improve memory retention. N,1-dimethyl-N-[4-(trifluoromethyl)benzyl]-4-piperidinamine oxalate has also been shown to exhibit anti-inflammatory effects, which may be beneficial in the treatment of various inflammatory disorders.
Advantages and Limitations for Lab Experiments
One of the advantages of using N,1-dimethyl-N-[4-(trifluoromethyl)benzyl]-4-piperidinamine oxalate in lab experiments is its high potency and selectivity for the GABA receptor. This allows for more precise modulation of the receptor activity and reduces the risk of off-target effects. However, one limitation of N,1-dimethyl-N-[4-(trifluoromethyl)benzyl]-4-piperidinamine oxalate is its limited solubility in water, which may affect its bioavailability and pharmacokinetics.
Future Directions
There are several future directions for the research on N,1-dimethyl-N-[4-(trifluoromethyl)benzyl]-4-piperidinamine oxalate. One potential area of investigation is the development of more potent and selective modulators of the GABA receptor. Another area of interest is the investigation of the long-term effects of N,1-dimethyl-N-[4-(trifluoromethyl)benzyl]-4-piperidinamine oxalate on the brain and behavior. Additionally, N,1-dimethyl-N-[4-(trifluoromethyl)benzyl]-4-piperidinamine oxalate may have potential applications in the treatment of various neurological and psychiatric disorders, which warrants further investigation.
Synthesis Methods
The synthesis of N,1-dimethyl-N-[4-(trifluoromethyl)benzyl]-4-piperidinamine oxalate involves the reaction of N-methyl-4-piperidone with 4-(trifluoromethyl)benzylamine in the presence of sodium hydride and dimethylformamide. The resulting product is then treated with oxalic acid to form the oxalate salt of N,1-dimethyl-N-[4-(trifluoromethyl)benzyl]-4-piperidinamine oxalate. The purity and yield of N,1-dimethyl-N-[4-(trifluoromethyl)benzyl]-4-piperidinamine oxalate can be improved by recrystallization from a suitable solvent.
Scientific Research Applications
N,1-dimethyl-N-[4-(trifluoromethyl)benzyl]-4-piperidinamine oxalate has been used in various scientific research studies due to its potential applications in neuroscience, pharmacology, and toxicology. This compound has been shown to exhibit anxiolytic, antidepressant, and anti-inflammatory effects in animal models. N,1-dimethyl-N-[4-(trifluoromethyl)benzyl]-4-piperidinamine oxalate has also been investigated for its potential use as a novel psychoactive substance, as it has been shown to modulate the activity of various neurotransmitter systems in the brain.
properties
IUPAC Name |
N,1-dimethyl-N-[[4-(trifluoromethyl)phenyl]methyl]piperidin-4-amine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21F3N2.C2H2O4/c1-19-9-7-14(8-10-19)20(2)11-12-3-5-13(6-4-12)15(16,17)18;3-1(4)2(5)6/h3-6,14H,7-11H2,1-2H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIFKVWYTVITCGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)N(C)CC2=CC=C(C=C2)C(F)(F)F.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23F3N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3,6-dimethyl-N-[2-(5-methyl-2-furyl)-2-(4-methyl-1-piperazinyl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B4979405.png)
![2-[2-(4-chlorophenoxy)propanoyl]-N-methylhydrazinecarbothioamide](/img/structure/B4979410.png)
![3-[2-(4-chlorophenyl)-2-oxoethyl]-1-vinyl-1H-imidazol-3-ium bromide](/img/structure/B4979414.png)
![4-{2-[3-(4-nitrophenyl)-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene]hydrazino}benzoic acid](/img/structure/B4979418.png)
![N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-4-biphenylcarboxamide](/img/structure/B4979423.png)
![(2-methoxyethyl){2-[2-(4-methoxyphenoxy)ethoxy]ethyl}amine oxalate](/img/structure/B4979426.png)
![N-[2-(benzylthio)ethyl]-3-(4-nitrophenyl)acrylamide](/img/structure/B4979430.png)
![3-butoxy-N-({[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)benzamide](/img/structure/B4979432.png)

![1-(4-fluorobenzyl)-N-methyl-N-{[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4979445.png)
![3'-acetyl-11'-oxa-3'-azaspiro[cycloheptane-1,4'-tricyclo[6.2.1.0~1,6~]undecane]-9'-ene](/img/structure/B4979463.png)